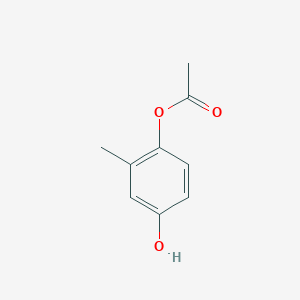

4-HYDROXY-2-METHYLPHENYL ACETATE

Description

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

(4-hydroxy-2-methylphenyl) acetate |

InChI |

InChI=1S/C9H10O3/c1-6-5-8(11)3-4-9(6)12-7(2)10/h3-5,11H,1-2H3 |

InChI Key |

RPBYFWCDWKXDJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Acetylation

In a representative procedure, 4-hydroxy-2-methylphenol is dissolved in dichloromethane, and acetic anhydride is added dropwise under ice-cooling conditions. A catalytic amount of sulfuric acid or is introduced to accelerate the reaction. The mixture is stirred at 0–5°C for 2 hours, followed by gradual warming to 30–40°C for 5–6 hours to ensure complete acetylation. Post-reaction, the organic layer is washed with aqueous sodium bicarbonate to neutralize residual acid, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified via recrystallization from isopropyl alcohol (IPA) and water, yielding 84.2% pure product.

Key Parameters:

-

Catalyst: , , or

-

Solvent: Dichloromethane, ethyl acetate

-

Temperature: 0–5°C (initial), 30–40°C (final)

Catalytic Acetylation with Lewis Acids

Lewis acid catalysts, such as aluminum chloride () and boron trifluoride (), enhance reaction efficiency by polarizing the acetylating agent.

Aluminum Chloride-Mediated Synthesis

A modified approach employs in nitrobenzene as a solvent. The phenol substrate is acetylated at 5°C for 2 hours, followed by warming to 40°C for 6 hours. This method achieves near-quantitative conversion due to the strong electrophilic activation of acetic anhydride by . The work-up involves quenching with ice-water, extraction with ethyl acetate, and column chromatography for purification, yielding 89% product.

Boron Trifluoride-Etherate System

-etherate offers milder conditions, suitable for heat-sensitive substrates. The reaction proceeds at room temperature in dichloromethane, with a 75% yield reported after 8 hours.

Green Chemistry Approaches

Recent advancements focus on solvent-free and catalytic methods to reduce environmental impact.

Solvent-Free Acetylation

Under solvent-free conditions, 4-hydroxy-2-methylphenol is mixed with acetic anhydride and a catalytic amount of (4-dimethylaminopyridine). The reaction proceeds at 50°C for 3 hours, achieving 78% yield. This method eliminates volatile organic solvents but requires careful temperature control to prevent side reactions.

Enzymatic Esterification

Lipase-based catalysts (e.g., Candida antarctica lipase B) have been explored in non-aqueous media. While promising for selectivity, enzymatic methods currently suffer from lower yields (50–60%) and longer reaction times (24–48 hours).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. A patented method involves continuous-flow reactors with as a catalyst under hydrogen atmosphere. Key steps include:

-

Hydrogenation: 2-Methyl-1,4-naphthoquinone is reduced to the corresponding phenol.

-

Acetylation: The phenol intermediate is treated with acetic anhydride in ethyl acetate at 20°C for 4 hours.

-

Work-Up: Filtration, washing with brine, and recrystallization yield 84.2% product with 99.8% HPLC purity.

Table 1: Comparison of Industrial Methods

| Parameter | Batch Process | Continuous-Flow Process |

|---|---|---|

| Catalyst | ||

| Solvent | Dichloromethane | Ethyl acetate |

| Reaction Time | 6–8 hours | 4 hours |

| Yield | 80–85% | 84.2% |

| Purity | 98.5% | 99.8% |

Mechanistic Insights

The acetylation mechanism proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of acetic anhydride. Lewis acids (, ) polarize the anhydride, increasing its reactivity. The transition state involves a tetrahedral intermediate, which collapses to release acetate ion and form the ester.

Side Reactions:

-

Hydrolysis: Competing hydrolysis under acidic or aqueous conditions regenerates the starting phenol.

-

Over-Acetylation: Excess acetic anhydride may lead to diacetylated byproducts, necessitating stoichiometric control.

Purification and Characterization

Crude 4-hydroxy-2-methylphenyl acetate is purified via:

-

Recrystallization: IPA/water mixtures yield high-purity crystals.

-

Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) eluent resolves acetylated byproducts.

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions: 4-HYDROXY-2-METHYLPHENYL ACETATE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted phenyl acetates.

Scientific Research Applications

4-HYDROXY-2-METHYLPHENYL ACETATE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial properties.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl-4-hydroxyphenyl acetate involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of the tobacco mosaic virus by interfering with the viral replication process. The compound’s hydroxyl group plays a crucial role in its binding to the viral proteins, thereby preventing the virus from replicating .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key features of 4-hydroxy-2-methylphenyl acetate with analogs from the evidence:

*Calculated based on molecular structure.

Key Observations:

- Substituent Effects: The hydroxy group in 4-hydroxy-2-methylphenyl acetate increases acidity (pKa ~8–10 for phenolic OH) compared to the methoxy group (pKa >14) in ethyl 4-methoxyphenylacetate, making the former more reactive in alkaline conditions . The amino group in methyl 2-amino-2-(4-hydroxyphenyl)acetate enhances polarity and nucleophilicity, enabling participation in peptide coupling or Schiff base formation .

Physicochemical Properties

- Solubility: Hydroxy-substituted esters (e.g., 4-hydroxy-2-methylphenyl acetate) exhibit moderate water solubility due to hydrogen bonding, whereas methoxy analogs (e.g., ethyl 4-methoxyphenylacetate) are more lipophilic .

- Stability: Methoxy-substituted esters are more resistant to hydrolysis than hydroxy-substituted ones under basic conditions . Amino groups may destabilize esters via intramolecular interactions or oxidation susceptibility .

Q & A

Q. What are the standard synthetic routes for preparing 4-hydroxy-2-methylphenyl acetate in laboratory settings?

- Methodological Answer: The compound is typically synthesized via acetylation of 4-hydroxy-2-methylphenol using acetic anhydride or acetyl chloride. A common method involves:

Dissolving the phenol in a solvent (e.g., ethanol or water-ethanol mixtures).

Adding acetic anhydride under basic conditions (e.g., sodium hydroxide or pyridine).

Refluxing for 6–8 hours to ensure complete reaction .

Purification via recrystallization (ethanol is commonly used) to yield crystalline products.

Industrial-scale synthesis may employ continuous flow reactors for optimized yield and purity .

Q. How is the purity and structural integrity of 4-hydroxy-2-methylphenyl acetate validated post-synthesis?

- Methodological Answer: Researchers use a combination of analytical techniques:

- NMR Spectroscopy: To confirm the presence of acetyl (-OAc) and phenolic (-OH) groups. For example, the acetyl methyl protons typically appear as a singlet near δ 2.3 ppm in H-NMR .

- HPLC/GC-MS: To assess purity (>95%) and detect impurities .

- Melting Point Analysis: Comparison with literature values (e.g., 165–167°C) .

Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What solvents and reaction conditions are optimal for derivatizing 4-hydroxy-2-methylphenyl acetate into bioactive analogs?

- Methodological Answer: Ethanol-water mixtures are effective for reactions requiring mild polarity, while dimethylformamide (DMF) or dichloromethane (DCM) is used for anhydrous conditions. For example:

- Hydrazine Derivatives: Reacting with hydrazine hydrate in ethanol under reflux (6–8 hours) forms hydrazide intermediates, which are precursors for heterocyclic compounds .

- Amino Acid Conjugates: Glycine or anthranilic acid can be coupled using carbodiimide-mediated esterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives under varying conditions?

- Methodological Answer: Yield discrepancies often arise from solvent polarity, temperature, or reagent stoichiometry. Systematic approaches include:

Design of Experiments (DoE): Varying parameters (e.g., solvent ratio, reaction time) to identify optimal conditions .

Kinetic Studies: Monitoring reaction progress via TLC or in situ spectroscopy to pinpoint bottlenecks .

Example: A study reported 65% yield using ethanol-water vs. 45% in pure DMF due to improved solubility of intermediates .

Q. What mechanistic insights explain the reactivity of 4-hydroxy-2-methylphenyl acetate in acidic vs. basic environments?

- Methodological Answer:

- Acidic Conditions: The acetyl group undergoes hydrolysis to regenerate the parent phenol. Isotopic labeling (O) can track oxygen migration during hydrolysis .

- Basic Conditions: Deprotonation of the phenolic -OH enhances nucleophilic attack, facilitating ester cleavage or substitution reactions. Computational studies (DFT) model transition states to predict regioselectivity .

Q. How can researchers leverage structural analogs to study structure-activity relationships (SAR) in bioactive derivatives?

- Methodological Answer: Key strategies include:

- Bioisosteric Replacement: Substituting the methyl group with halogens (e.g., fluorine) to enhance metabolic stability .

- Pharmacophore Mapping: Using analogs like N-(4-hydroxy-2-methylphenyl)acetamide to identify critical hydrogen-bonding motifs for antimicrobial activity .

Example: Methyl 2-(2-(hydroxymethyl)phenyl)acetate showed enhanced anti-inflammatory activity compared to non-hydroxylated analogs due to improved solubility .

Key Recommendations for Methodological Rigor

- Triangulation: Validate structural assignments using multiple techniques (e.g., NMR, IR, MS) to avoid misinterpretation .

- Green Chemistry: Optimize solvent recycling and minimize waste in large-scale syntheses .

- Computational Support: Use DFT or molecular docking to predict reactivity and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.